Cas no 1261867-84-8 (5-Hydroxypyrazine-2-acetic acid)

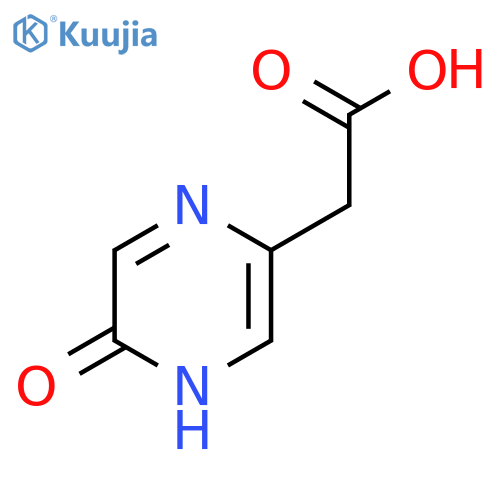

1261867-84-8 structure

商品名:5-Hydroxypyrazine-2-acetic acid

CAS番号:1261867-84-8

MF:C6H6N2O3

メガワット:154.12344121933

CID:4823630

5-Hydroxypyrazine-2-acetic acid 化学的及び物理的性質

名前と識別子

-

- 5-HYDROXYPYRAZINE-2-ACETIC ACID

- 5-Hydroxypyrazine-2-acetic acid

-

- インチ: 1S/C6H6N2O3/c9-5-3-7-4(2-8-5)1-6(10)11/h2-3H,1H2,(H,8,9)(H,10,11)

- InChIKey: CAQJRWIITAGGGE-UHFFFAOYSA-N

- ほほえんだ: OC(CC1=CNC(C=N1)=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 255

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 78.8

5-Hydroxypyrazine-2-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A099000157-5g |

5-Hydroxypyrazine-2-acetic acid |

1261867-84-8 | 98% | 5g |

$4,358.26 | 2022-04-03 | |

| Alichem | A099000157-10g |

5-Hydroxypyrazine-2-acetic acid |

1261867-84-8 | 98% | 10g |

$5,219.34 | 2022-04-03 | |

| Alichem | A099000157-1g |

5-Hydroxypyrazine-2-acetic acid |

1261867-84-8 | 98% | 1g |

$1,611.93 | 2022-04-03 |

5-Hydroxypyrazine-2-acetic acid 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

1261867-84-8 (5-Hydroxypyrazine-2-acetic acid) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬